

physical and chemical properties of sodium thiomethoxide

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Compound of Interest

Compound Name: Sodium methanethiolate

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An In-depth Technical Guide to Sodium Thiomethoxide

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of sodium thiomethoxide (CH_3SNa), a potent nucleophilic reagent widely utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its chemical behavior.

Physical Properties

Sodium thiomethoxide is commercially available as a white to off-white or beige solid, often in powder or crystal form.^{[1][2]} It is known for its strong, unpleasant odor, often described as resembling garlic or rotten eggs.^{[3][4]} The compound is sensitive to air, moisture, and carbon dioxide, necessitating storage under an inert atmosphere.^{[5][6]}

A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	CH ₃ NaS	[1][4][7]
Molar Mass	70.08 g/mol [1], 70.09 g/mol [7]	[1][7]
Appearance	White to off-white/beige powder or crystals.[1][2] A solution can appear as a very faint yellowish-red clear liquid. [3][5]	[1][2][3][5]
Melting Point	88–90 °C (190–194 °F; 361–363 K)	[1]
Boiling Point	No data available, may decompose on heating.[6]	[6]
Density	1.12 g/cm ³ at 20°C[5][7][8], 1.43 g/cm ³ [1]	[1][5][7][8]
Solubility	Soluble in water and ethanol. [5][9] Practically insoluble in diethyl ether. Soluble in polar organic solvents.[1]	[1][5][9]
Vapor Pressure	29 hPa at 25°C	[5][7][8]
Flash Point	27°C	[5][7][8]

Chemical Properties and Reactivity

Sodium thiomethoxide is a powerful nucleophile due to the high electron density on the sulfur atom.[5][10] This property makes it a versatile reagent in organic chemistry for forming carbon-sulfur bonds.[10] It is a flammable solid and is corrosive, causing severe skin burns and eye damage.[4][6]

Key Chemical Reactions:

- **Nucleophilic Substitution:** It is widely used for the synthesis of methyl aryl sulfides from haloarenes and in the preparation of thioethers from alkyl halides.[5][10][11]

- **Dealkylation:** Alkanethiolates like sodium thiomethoxide are effective reagents for the S_N2 dealkylation of esters and aryl ethers.[\[5\]](#)[\[10\]](#) This is a valuable deprotection strategy in multi-step syntheses.[\[10\]](#)
- **Hydrolysis:** It reacts with moisture, including in the air, to produce methanethiol (CH_3SH), which is responsible for its noxious fecal smell.[\[1\]](#)[\[5\]](#)
- **Reaction with Acids:** As a strong base, it reacts with acids.[\[6\]](#)
- **Oxidation:** It can be oxidized by iodine to produce dimethyl disulfide (CH_3SSCH_3).[\[7\]](#)[\[8\]](#)

Incompatibilities: Sodium thiomethoxide is incompatible with acids and strong oxidizing agents.[\[6\]](#)

Experimental Protocols

Synthesis of Sodium Thiomethoxide

A common laboratory-scale synthesis involves the reaction of metallic sodium with dimethyl disulfide in an anhydrous, oxygen-free solvent like tetrahydrofuran (THF).[\[12\]](#)[\[13\]](#)

Materials:

- Metallic sodium (Na)
- Anhydrous, airless tetrahydrofuran (THF)
- Dimethyl disulfide ($(CH_3)_2S_2$)
- Schlenk flask and line for inert atmosphere operations
- Cannula for liquid transfer
- Magnetic stirrer

Procedure:

- A 200-mL Schlenk flask is connected to a vacuum gas manifold, evacuated, and backfilled with nitrogen three times to ensure an inert atmosphere.[\[12\]](#)

- A block of metallic sodium is removed from its kerosene oil reservoir, the surface oil is wiped off, and the oxide layer is scraped away.[\[12\]](#)
- Approximately 6.7 g (0.29 mol) of the cleaned sodium is quickly cut into small pieces and transferred to the Schlenk flask under a counter flow of nitrogen. The flask is immediately sealed.[\[12\]](#)
- 80 mL of anhydrous, airless THF is transferred into the flask via cannula under nitrogen protection.[\[12\]](#)
- 14.0 mL of dimethyl disulfide (0.158 moles) is slowly injected into the flask dropwise while stirring under nitrogen.[\[12\]](#)
- The reaction mixture is stirred at room temperature for 24 hours and then heated to 60°C for 3 hours.[\[12\]](#)
- While maintaining the temperature at ~60°C, a stream of nitrogen is used to evaporate the THF and excess dimethyl disulfide, which are collected in a cold trap, until a dry solid appears.[\[12\]](#)[\[13\]](#)
- The remaining solid is dried under vacuum for approximately 2 hours to remove residual solvent, yielding the light-yellow solid product.[\[12\]](#)
- The final product should be stored in the dark under a nitrogen atmosphere.[\[12\]](#)

Purification Protocol

A common method for purifying sodium thiomethoxide involves recrystallization.

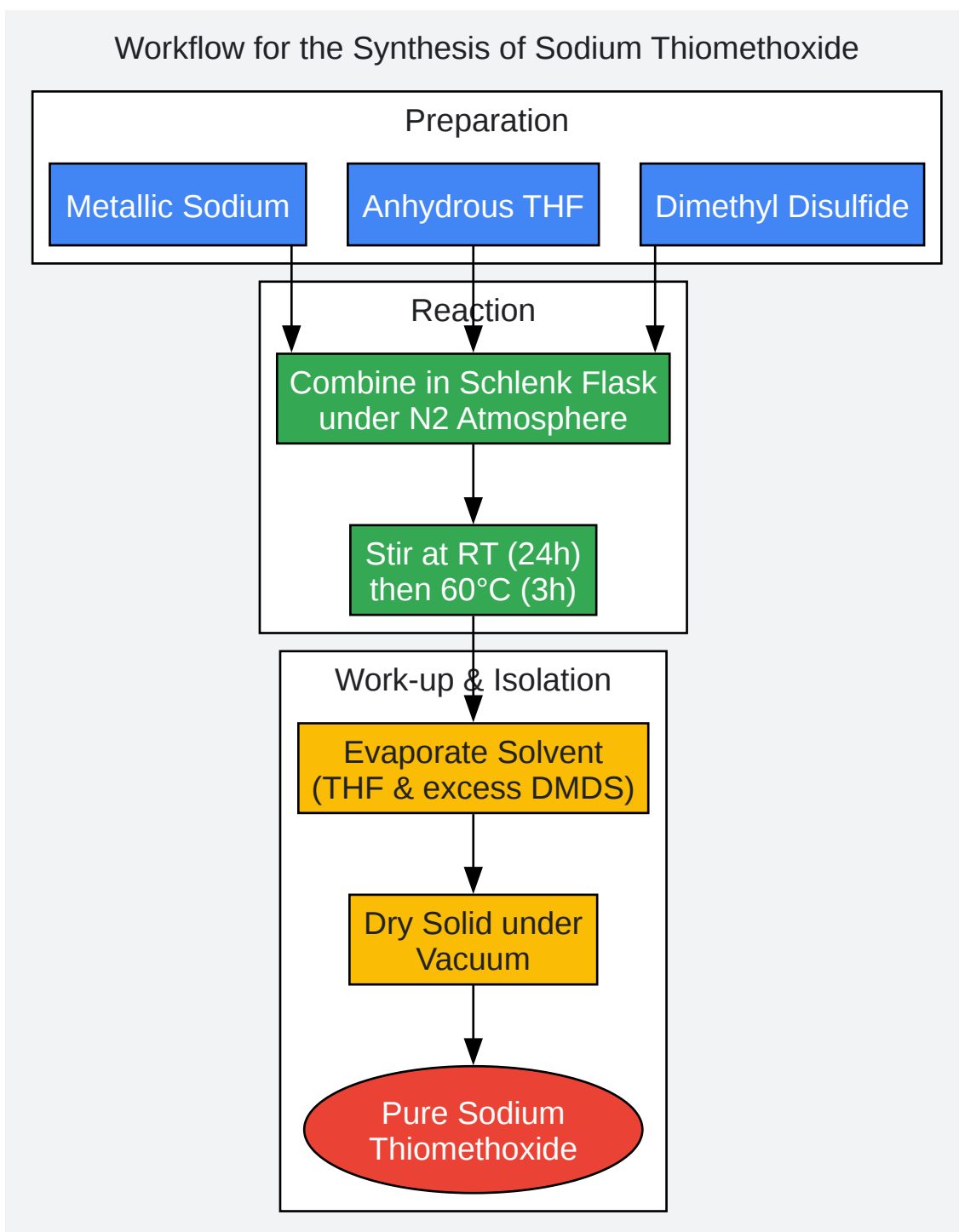
Procedure:

- Dissolve 10g of the crude sodium thiomethoxide salt in 10 mL of ethanol (EtOH).[\[5\]](#)[\[9\]](#)
- Add 100 mL of diethyl ether (Et₂O) to the solution to induce precipitation.[\[5\]](#)[\[9\]](#)
- Cool the mixture and collect the precipitate by filtration.[\[5\]](#)[\[9\]](#)
- Wash the collected precipitate with diethyl ether.[\[5\]](#)[\[9\]](#)

- Dry the purified white powder in a vacuum.[5][9]

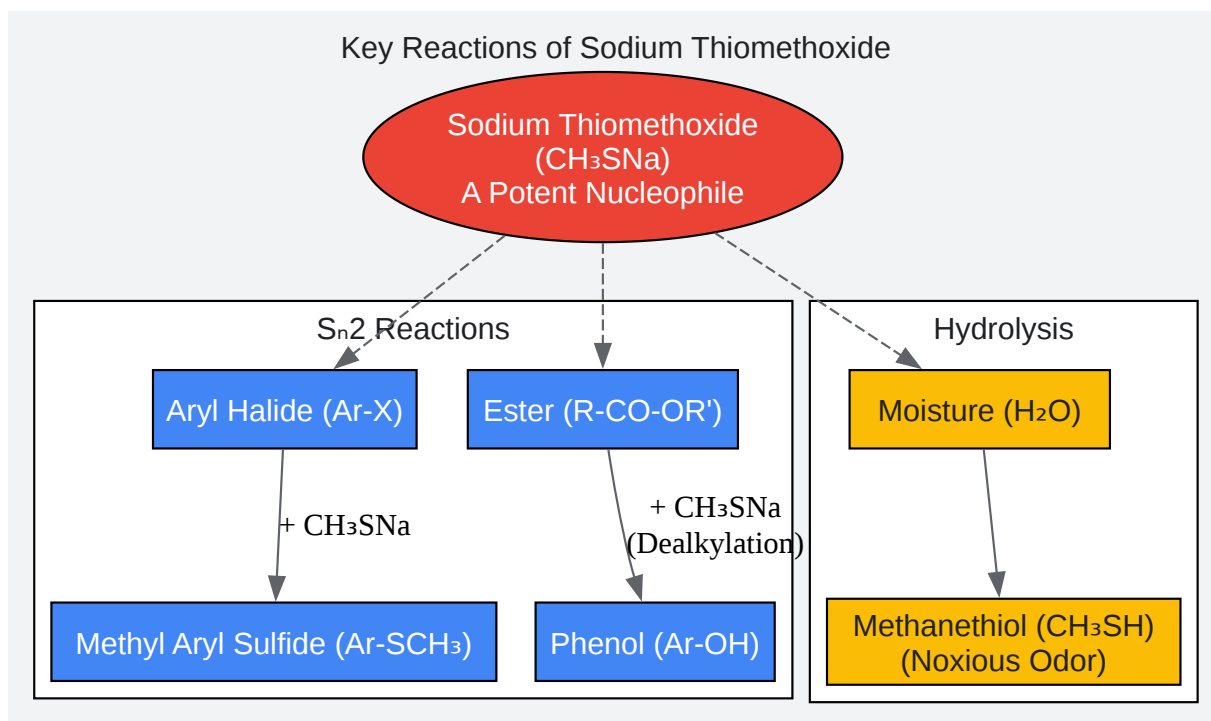
Key Reaction Visualizations

The following diagrams illustrate the primary applications of sodium thiomethoxide in organic synthesis and a typical experimental workflow for its preparation.



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Caption: Experimental workflow for the synthesis of sodium thiomethoxide.



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Caption: Common nucleophilic reactions involving sodium thiomethoxide.

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